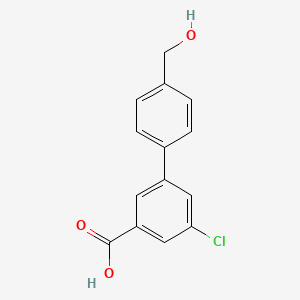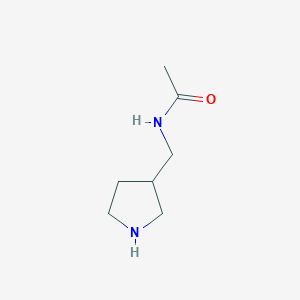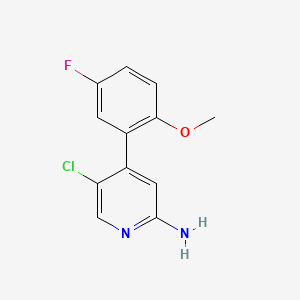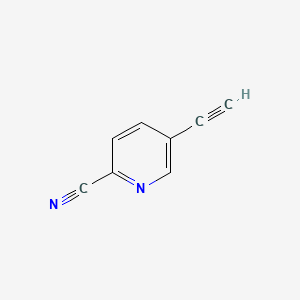
5-Ethynylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynylpyridine-2-carbonitrile, also known as 5-Ethynylpicolinonitrile or 2-Cyano-5-ethynylpyridine, is a chemical compound with the molecular formula C8H4N2 . It has a molecular weight of 128.13 . It is a solid substance .
Molecular Structure Analysis
The linear formula of 5-Ethynylpyridine-2-carbonitrile is C8H4N2 . The InChI code is 1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H .Chemical Reactions Analysis
Specific chemical reactions involving 5-Ethynylpyridine-2-carbonitrile are not available in the retrieved data .Physical And Chemical Properties Analysis
5-Ethynylpyridine-2-carbonitrile is a solid substance . It has a boiling point of 126-127°C . It should be stored at 2-8°C or under nitrogen at 4°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of mGluR5 Antagonists
5-Ethynylpyridine-2-carbonitrile derivatives have been utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists, showcasing their importance in neuropharmacology. The synthesis of a specific mGluR5 antagonist, [11C]LY2232645, was achieved through a nucleophilic halogen displacement with [11C]copper(I) cyanide, indicating the compound's potential for application in positron emission tomography (PET) imaging of mGluR5 in the brain (Mathews et al., 2006).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of pyridine derivatives, including 5-ethynylpyridine-2-carbonitrile, provide insights into their chemical behavior and properties. Such studies have revealed intricate details about their crystal structure, hydrogen bonding, and solvent effects on absorption spectra. This information is crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in material science and organic chemistry (Tranfić et al., 2011).
Antifibrotic Agents
Research into derivatives of 5-ethynylpyridine-2-carbonitrile has led to the development of novel antifibrotic agents. Such compounds have shown promising activity without adverse effects on liver and kidney functions, highlighting their therapeutic potential. The synthesis and evaluation of these compounds demonstrate the versatility of 5-ethynylpyridine-2-carbonitrile derivatives in medicinal chemistry and their potential for developing new treatments for fibrotic diseases (Ismail & Noaman, 2005).
Antimicrobial and Anticancer Compounds
The synthesis of new pyridine derivatives from 5-ethynylpyridine-2-carbonitrile has opened avenues for the development of antimicrobial and anticancer agents. These compounds have been tested for their biological activities, showing effectiveness against specific bacteria and tumor cells. This research underscores the potential of 5-ethynylpyridine-2-carbonitrile derivatives in the design and development of new therapeutic agents, contributing to the fields of antimicrobial and cancer research (Elewa et al., 2021).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethynylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUVIOOBLULNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylpyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

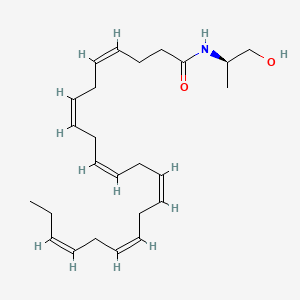
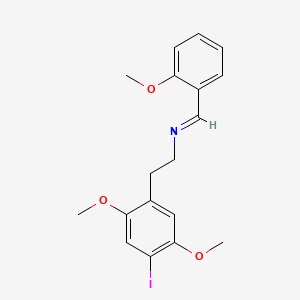
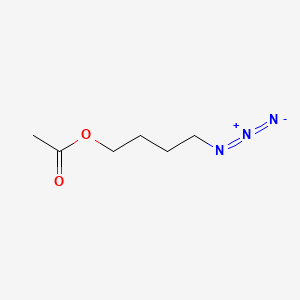

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
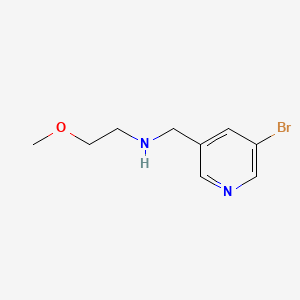
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)
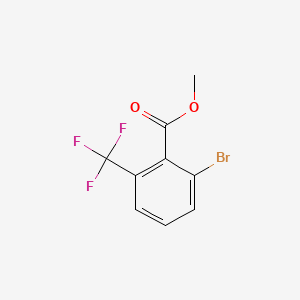
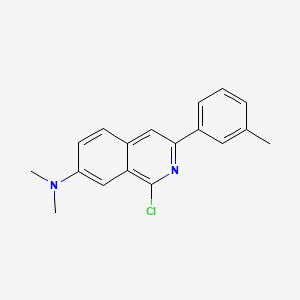
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
